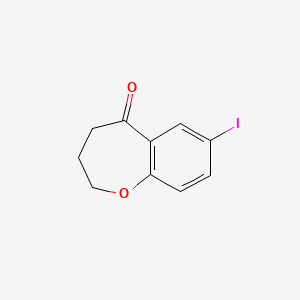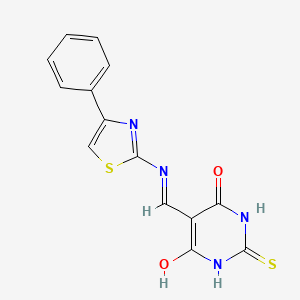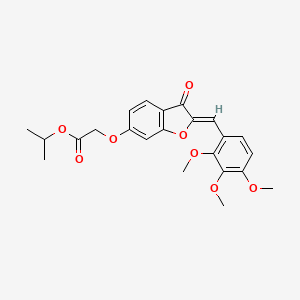![molecular formula C12H21NO5 B2509391 Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate CAS No. 191110-93-7](/img/structure/B2509391.png)
Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate, is a structurally complex molecule that features a cyclobutane core. This core is a four-membered ring, which is known for its unique chemical properties due to the ring strain associated with such small cyclic structures. The compound also contains various functional groups, including an ester, an amide, and a hydroxymethyl group, which contribute to its reactivity and potential applications in chemical synthesis.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to a dimethyl cyclobutane dicarboxylate derivative . Similarly, the synthesis of 3-hydroxy-4-methyl-3-cyclobutene-1,2-dione, a related compound, involves the use of [2+2]-cycloadducts and acid-catalyzed hydrolysis . These methods highlight the versatility of cyclobutane synthesis, which could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the planarity or slight distortion of the cyclobutane ring. For example, in the crystal structure of a dimethyl cyclobutane dicarboxylate, the central four-membered ring adopts a slightly distorted square-planar arrangement . This planarity is significant as it can influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Cyclobutane rings can undergo various chemical reactions, including oxidative ring opening, as seen with ethyl 2,2-dimethoxycyclopropane-1-carboxylates and methyl 2,2,6,6-tetramethoxybicyclo[2.2.0]hexane-1-carboxylates when reacted with RuO4 . Additionally, the intramolecular alkylation of methyl 3-tosyloxy-2,2,4,4-tetramethylcyclobutane-1-carboxylate leads to the formation of methyl 2,2,4,4-tetramethylbicyclo[1,1,0]-butane-1-carboxylate, which can further undergo rearrangement . These reactions demonstrate the reactivity of the cyclobutane ring and its potential for transformation into various products.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure and the functional groups attached to the ring. The presence of hydrogen bonds, van der Waals interactions, and hyperconjugative interactions can stabilize the molecular structure and affect the compound's solubility, boiling point, and melting point . The crystal packing of these molecules is often dominated by H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H interactions, which are crucial for the stability of the structure .
Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
Research into methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate and related compounds highlights their significance in the synthesis of cyclobutane derivatives, which are valuable in medicinal chemistry and material sciences due to their unique structural features.
Antiviral Applications : The synthesis of methylenecyclobutyl- and cyclobutenyl adenine analogues, derived from carbocyclic oxetanocin A, emphasizes their potential as potent antiviral agents. These compounds, through intricate synthetic routes, show promise in antiviral research, highlighting the cyclobutane ring's utility in pharmaceuticals (Maruyama, Hanai, & Sato, 1992).
Chemical Synthesis and Polymerization : The compound has been explored in the context of chemical reactions and polymerization, illustrating its versatility. For instance, Lewis acid-assisted anionic polymerization of a cyclobutene monomer demonstrated the ability to form polymers with unique structures, providing insights into novel material design (Kitayama, Kawauchi, Nakamura, Sufi, Padías, & Hall, 2004).
Natural Product Synthesis : The compound's framework is instrumental in synthesizing natural product analogues, such as a novel norlignan isolated from Peperomia tetraphylla. This research underscores the cyclobutane core's role in mimicking and understanding natural compounds' structures and activities (Li, Huang, Gong, & Tian, 2007).
Medicinal Chemistry Applications : Derivatives have shown varied biological activities, including anticancer and antimicrobial properties. The synthesis and evaluation of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, prepared from furfuryl alcohol, underline the cyclobutane derivatives' potential in developing new therapeutic agents (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Advanced Material Synthesis : In material science, the structural peculiarities of cyclobutane derivatives facilitate the creation of advanced materials. For example, the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry demonstrates the compound's utility in manufacturing isotopically labeled compounds for research and industrial applications (Yamashita, Nishikawa, & Kawamoto, 2019).
Propriétés
IUPAC Name |
methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)5-8(6-12)7-14/h8,14H,5-7H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUKOWKUAPSHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)CO)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121914 |
Source


|
| Record name | Methyl cis-1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116129-03-4 |
Source


|
| Record name | Methyl cis-1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)





![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)
![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)

![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)